

Chemical and physical properties of Diacetyl monoxime

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Diacetyl Monoxime: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl monoxime (CHO), also known as 2,3-butanedione monoxime, is a versatile organic compound with significant applications in analytical chemistry and pharmacology.[1] It is a white to pale yellow crystalline powder.[1] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its roles in key biological pathways.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **diacetyl monoxime** is presented below for easy reference and comparison.

Table 1: General and Physical Properties of **Diacetyl Monoxime**



Property	Value
IUPAC Name	(2E)-3-(Hydroxyimino)butan-2-one
Synonyms	2,3-Butanedione monoxime, Biacetyl monoxime, BDM
CAS Number	57-71-6
Molecular Formula	C4H7NO2
Molecular Weight	101.10 g/mol [1]
Appearance	White to pale yellow crystalline powder[1]
Odor	Odorless[1]
Melting Point	75-78 °C[1][2]
Boiling Point	185-186 °C[1][2]
Solubility	Soluble in water, ethanol, ether, acetone, benzene, and chloroform.[1][3]

Table 2: Spectroscopic Data of **Diacetyl Monoxime**



Spectroscopic Technique	Characteristic Features
¹H NMR	Two singlets corresponding to the two methyl groups in different chemical environments due to the oxime group.[1]
¹³ C NMR	Four distinct signals for the two methyl carbons, one carbonyl carbon, and one carbon of the oxime double bond.[1]
FT-IR (cm ⁻¹)	Broad peak at 3200-3600 (O-H stretch of oxime), strong peak around 1680-1700 (C=O stretch), peak at 1640-1660 (C=N stretch of oxime), and peaks in the 2850-3000 range (C-H stretch of methyl groups).[1]
Mass Spectrum (EI)	Molecular ion peak (M+) at m/z 101. Fragmentation may involve loss of NO, CO, and methyl groups.[1]

Experimental Protocols Synthesis of Diacetyl Monoxime

Principle: **Diacetyl monoxime** is synthesized through the reaction of 2,3-butanedione with hydroxylamine hydrochloride. This reaction involves the nucleophilic addition of hydroxylamine to a carbonyl group of the diketone, followed by dehydration to form the oxime.[1]

Materials:

- 2,3-Butanedione
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium acetate (CH₃COONa)
- Ethanol
- Water



- Ice bath
- Stirring apparatus
- Filtration apparatus

Procedure:

- Dissolve hydroxylamine hydrochloride in water. In a separate flask, dissolve 2,3-butanedione
 in ethanol.[1]
- Add a solution of sodium acetate to the hydroxylamine hydrochloride solution and stir to form free hydroxylamine.
- Slowly add the 2,3-butanedione solution to the hydroxylamine/acetate mixture with continuous stirring.
- Allow the reaction to proceed at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the diacetyl monoxime.
- Collect the crude crystals by vacuum filtration and wash them with cold water.[1]
- Purify the crude product by recrystallization from an ethanol/water mixture.[1]

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of purified diacetyl monoxime in
 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.



- Acquisition Parameters (¹H NMR): Acquire the spectrum using a standard single-pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Acquisition Parameters (¹³C NMR): Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans and a relaxation delay (e.g., 1-2 seconds) will be necessary due to the low natural abundance of ¹³C.
- Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).
 Phase the spectrum and reference it using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm. Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodology (KBr Pellet):

- Sample Preparation: Grind 1-2 mg of dry **diacetyl monoxime** with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

- Sample Introduction: Introduce a small amount of diacetyl monoxime into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is vaporized by heating in the ion source.
- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.



- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Colorimetric Determination of Urea

Principle: In a hot, acidic medium, **diacetyl monoxime** reacts with urea to form a colored diazine derivative. The intensity of the pink-to-red color is proportional to the urea concentration and is measured spectrophotometrically, typically around 520-540 nm.[4][5]

Materials:

- **Diacetyl monoxime** solution (e.g., 2% w/v in 5% acetic acid)
- Acid reagent (e.g., a mixture of sulfuric acid and phosphoric acid)
- Thiosemicarbazide solution (acts as a color stabilizer)
- Ferric chloride solution (catalyst)
- Urea standards of known concentrations
- Spectrophotometer

Procedure:

- Sample Preparation: For biological fluids, deproteinize the sample by adding trichloroacetic acid (TCA), followed by centrifugation. Use the supernatant for the assay.
- Reaction Setup: Pipette the blank (distilled water), urea standards, and samples into labeled test tubes.
- Add the diacetyl monoxime solution and the acid reagent containing thiosemicarbazide and ferric chloride to each tube.

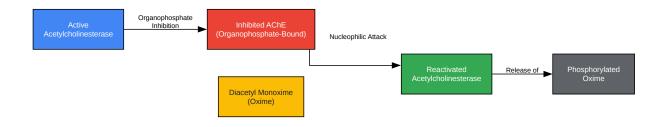


- Incubation: Incubate the tubes in a boiling water bath for a specified time (e.g., 10-20 minutes) to allow for color development.
- Cooling: Cool the tubes in a cold water bath to stop the reaction.
- Measurement: Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (e.g., 525 nm) using a spectrophotometer, with the blank as a reference.
- Data Analysis: Construct a standard curve by plotting the absorbance of the urea standards against their concentrations. Determine the urea concentration in the samples from this curve.

Biological Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Reactivation

Diacetyl monoxime, like other oximes, can reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. The oxime group acts as a nucleophile, attacking the phosphorus atom of the organophosphate-enzyme conjugate, leading to the cleavage of the phosphate group from the serine residue in the active site of AChE and restoring its enzymatic activity.



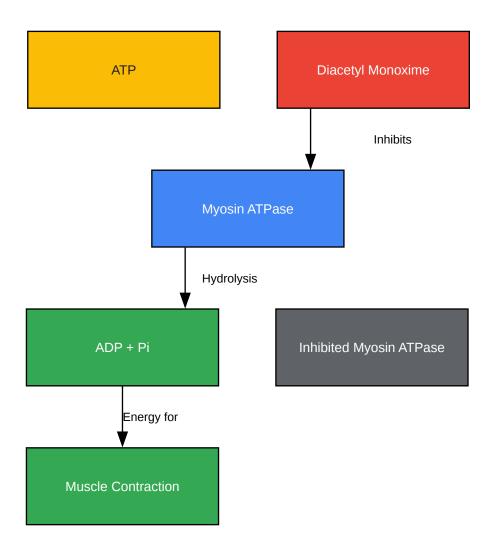
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Caption: General mechanism of acetylcholinesterase reactivation by an oxime like **diacetyl monoxime**.



Myosin ATPase Inhibition

Diacetyl monoxime is widely used in research as a reversible, non-competitive inhibitor of myosin ATPase. It acts directly on the myosin head, interfering with its enzymatic cycle and preventing the efficient hydrolysis of ATP. This inhibition uncouples muscle excitation from contraction.



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